(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione

Catalog No.
S13871609
CAS No.
M.F
C10H7Br2NO2
M. Wt
332.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-d...

Product Name

(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione

IUPAC Name

(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione

Molecular Formula

C10H7Br2NO2

Molecular Weight

332.98 g/mol

InChI

InChI=1S/C10H7Br2NO2/c11-6-3-1-5(2-4-6)7-8(12)10(15)13-9(7)14/h1-4,7-8H,(H,13,14,15)/t7-,8-/m1/s1

InChI Key

CFVARLTXRUAJAQ-HTQZYQBOSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)NC2=O)Br)Br

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)NC2=O)Br)Br

The compound (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione is a chiral pyrrolidine derivative characterized by the presence of both bromine and phenyl substituents. Its chemical structure features a pyrrolidine ring with a bromo group at the third position and a 4-bromophenyl group at the fourth position, along with a dione functional group at the second and fifth positions. This unique arrangement contributes to its distinct chemical properties and potential biological activities.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to various substituted products.
  • Reduction Reactions: The dione can be reduced to corresponding alcohols or other derivatives using reducing agents like lithium aluminum hydride.
  • Oxidation: The compound may also be oxidized to form more complex structures or functional groups.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione exhibits significant biological activity. Preliminary studies suggest potential interactions with various biological targets, including enzymes and receptors. Specifically, compounds with similar structures have been shown to act as competitive antagonists for ionotropic glutamate receptors, which are crucial in neurotransmission and could have implications in neurological disorders .

The synthesis of (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Bromination: Bromine can be introduced via electrophilic aromatic substitution or direct bromination of the phenyl group.
  • Dione Formation: The introduction of carbonyl groups at the second and fifth positions can be accomplished through oxidation of appropriate precursors or direct synthesis methods.

Optimizing these steps is essential for enhancing yield and purity in laboratory settings.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting neurological conditions.
  • Organic Synthesis: As a versatile building block, it can facilitate the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may find applications in developing new materials or specialty chemicals.

Interaction studies involving (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione have focused on its binding affinity to various receptors. Similar compounds have demonstrated significant selectivity for ionotropic glutamate receptors, indicating that modifications to the structure could enhance or alter these interactions. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamateSimilar pyrrolidine coreContains a tert-butyl group
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dioneChlorine instead of bromineDifferent halogen substitution
1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidineNitro group additionPotentially different biological activity due to nitro group

The uniqueness of (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione lies in its specific stereochemistry and the presence of both bromine substituents along with the dione functionality. These features may significantly influence its reactivity and biological profile compared to similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

332.88230 g/mol

Monoisotopic Mass

330.88435 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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